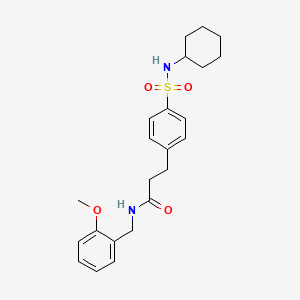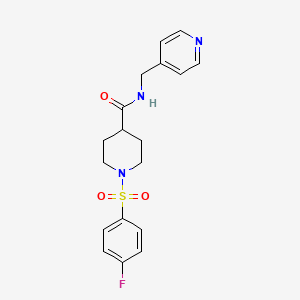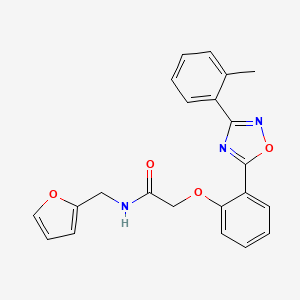![molecular formula C19H22N2O3S B7698611 N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7698611.png)
N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas. This compound is a sulfonamide derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). In
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves the inhibition of the cyclooxygenase (COX) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the COX enzyme, leading to a reduction in the production of prostaglandins. Physiologically, this compound reduces inflammation, pain, and fever, making it a potential treatment option for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the inflammatory response. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for research on N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. One potential direction is to investigate its potential as a treatment for other inflammatory diseases such as inflammatory bowel disease and psoriasis. Another direction is to explore its potential as a cancer treatment, as recent studies have shown that COX inhibitors may have anti-cancer properties. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves the reaction of 3-bromobenzene-1-sulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been extensively studied for its potential applications in various scientific research areas. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-14-20-19(22)16-21(15-13-17-9-5-3-6-10-17)25(23,24)18-11-7-4-8-12-18/h2-12H,1,13-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHPCQZXXSTHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chlorophenyl)acetamide](/img/structure/B7698559.png)
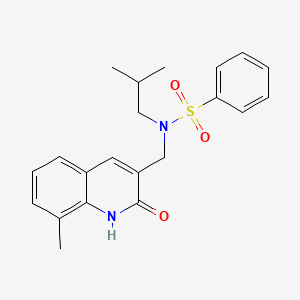

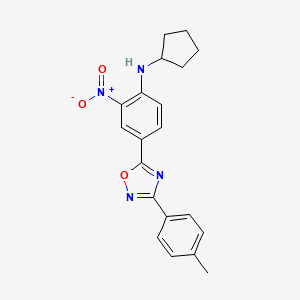

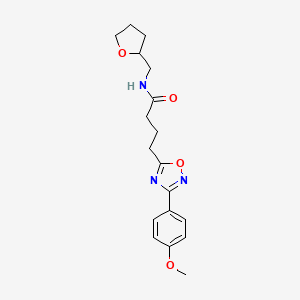

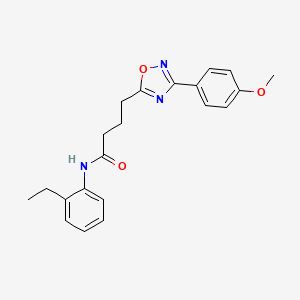
![3,4-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698589.png)
